

# A Comparative Guide to JNJ-26489112 and Other Sulfamide-Containing Anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug **JNJ-26489112** against established sulfamide-containing anticonvulsants: topiramate, zonisamide, and sultiame. The information is intended to support research and development efforts in the field of epilepsy treatment by presenting objective performance data, experimental methodologies, and mechanistic insights.

# Introduction

**JNJ-26489112** is a novel anticonvulsant developed by Johnson & Johnson as a potential successor to topiramate, with a design aimed at reducing side effects by minimizing activity against carbonic anhydrase[1]. Like topiramate, zonisamide, and sultiame, **JNJ-26489112** belongs to a class of antiepileptic drugs (AEDs) characterized by a sulfamide or related sulfonamide functional group. This guide will delve into the comparative pharmacology, efficacy, and safety profiles of these compounds, supported by available preclinical and clinical data.

#### **Mechanism of Action**

The sulfamide-containing anticonvulsants exhibit a range of mechanisms that contribute to their anti-seizure activity. A key differentiator among these compounds is their potency of carbonic anhydrase inhibition, which is linked to certain side effects.



**JNJ-26489112** demonstrates a multi-modal mechanism of action. It has been shown to inhibit voltage-gated sodium channels and N-type calcium channels[2][3]. Additionally, it functions as a potassium channel opener[2]. Notably, it exhibits very weak inhibition of carbonic anhydrase isoenzymes I and II[2][4].

Topiramate also has a broad-spectrum mechanism of action that includes:

- Blockade of voltage-gated sodium channels.
- Enhancement of GABA-mediated inhibition.
- Antagonism of AMPA/kainate glutamate receptors[5].
- Inhibition of carbonic anhydrase, particularly isoenzymes II and IV[6][7][8].

Zonisamide exerts its anticonvulsant effects through:

- Blockade of voltage-gated sodium channels and T-type calcium channels.
- Inhibition of carbonic anhydrase[9][10][11].

Sultiame's primary mechanism of action is the inhibition of carbonic anhydrase, which is thought to lead to a decrease in neuronal excitability[12][13].

Below is a diagram illustrating the primary signaling pathways affected by these anticonvulsants.





Click to download full resolution via product page

Figure 1: Mechanisms of Action

# **Preclinical Efficacy**

The anticonvulsant activity of these compounds has been evaluated in various animal models of epilepsy. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazol (PTZ) test is a model for absence seizures. The effective dose 50 (ED50) is the dose required to protect 50% of the animals from seizures.

| Compound     | MES Test ED50<br>(mg/kg)    | PTZ Test ED50<br>(mg/kg) | Animal Model | Reference |
|--------------|-----------------------------|--------------------------|--------------|-----------|
| JNJ-26489112 | Not explicitly found        | Not explicitly found     | Rodents      | [2][4]    |
| Topiramate   | 13.5 (rat), 40.9<br>(mouse) | 1,030 (mouse)            | Rat, Mouse   | [14]      |
| Zonisamide   | Not explicitly found        | Not explicitly found     |              |           |
| Sultiame     | Not explicitly found        | Not explicitly found     | -            |           |



Note: Specific ED50 values for **JNJ-26489112**, Zonisamide, and Sultiame in these standardized tests were not available in the searched literature. **JNJ-26489112** is described as having broad-spectrum anticonvulsant activity in audiogenic, electrically-induced, and chemically-induced seizure models in rodents[2][4].

# **Carbonic Anhydrase Inhibition**

A significant point of comparison is the inhibitory activity against carbonic anhydrase (CA), particularly the cytosolic isoenzyme CA-II. This inhibition is associated with side effects such as metabolic acidosis and kidney stones.

| Compound     | Carbonic Anhydrase II<br>Inhibition | Reference |
|--------------|-------------------------------------|-----------|
| JNJ-26489112 | IC50: 35 μM                         | [2][4]    |
| Topiramate   | Ki: 7 μM (human)                    | [6]       |
| Zonisamide   | Ki: 35.2 nM (human)                 | [15][16]  |
| Sultiame     | Ki: 6-56 nM (human)                 | [17]      |

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. Lower values indicate greater potency.

# **Pharmacokinetic Properties**

The pharmacokinetic profiles of these drugs in humans are summarized below.



| Parameter              | JNJ-26489112           | Topiramate                           | Zonisamide                | Sultiame                    |
|------------------------|------------------------|--------------------------------------|---------------------------|-----------------------------|
| Bioavailability        | High                   | 81-95%[18]                           | ~100%[19]                 | ~100%[20]                   |
| Time to Peak<br>(Tmax) | 3.73-5.04<br>hours[21] | 2-4 hours[18]                        | 2-6 hours[10]             | 1-5 hours[22]               |
| Protein Binding        | Not specified          | 13-17%[18]                           | ~40%[10]                  | 29%[20]                     |
| Elimination Half-      | Not specified          | 19-25 hours<br>(monotherapy)<br>[18] | ~63 hours<br>(plasma)[10] | ~24 hours[20]               |
| Metabolism             | Not specified          | <15%<br>(monotherapy)<br>[18]        | Extensive<br>hepatic[23]  | Moderate<br>hepatic[22]     |
| Excretion              | Not specified          | Mainly renal,<br>unchanged[24]       | Renal                     | 90% renal, 10%<br>fecal[20] |

# **Clinical Data and Tolerability**

**JNJ-26489112** has undergone a Phase 2 clinical trial in patients with photosensitive epilepsy[25][26][27]. In this study, single oral doses were well-tolerated and demonstrated a dose-dependent reduction in the photoparoxysmal-EEG response[21]. The most frequently reported adverse events were mild headache, dizziness, and nausea[21].

Topiramate is an established AED with a well-documented efficacy and safety profile. Common side effects include tingling, fatigue, loss of appetite, and cognitive effects such as difficulty with concentration[7]. It is also associated with an increased risk of kidney stones and metabolic acidosis due to its carbonic anhydrase inhibitory activity[8].

Zonisamide is also a widely used AED. Its long-term use is generally considered safe and effective for focal epilepsy[13]. Common adverse effects include somnolence and weight loss[13].

Sultiame is used as an anticonvulsant in several countries. Common side effects include ataxia, paresthesia, and gastrointestinal disturbances[20].



# **Experimental Protocols**

The preclinical evaluation of anticonvulsant drugs typically involves a battery of in vivo and in vitro tests. A general workflow for anticonvulsant screening is depicted below.



Click to download full resolution via product page

Figure 2: Anticonvulsant Screening



#### **Maximal Electroshock (MES) Test**

This model is used to identify compounds effective against generalized tonic-clonic seizures.

- Apparatus: An electroshock apparatus delivering a constant current.
- Procedure:
  - Animals (typically mice or rats) are administered the test compound or vehicle.
  - At the time of expected peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.
  - The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
- Endpoint: Abolition of the tonic hindlimb extension is considered protection. The ED50 is calculated as the dose that protects 50% of the animals.

### Pentylenetetrazol (PTZ) Seizure Test

This model is used to identify compounds that raise the seizure threshold and are effective against absence seizures.

- Procedure:
  - Animals (typically mice) are administered the test compound or vehicle.
  - A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.
  - Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
- Endpoint: The absence of clonic seizures indicates protection. The ED50 is calculated as the dose that protects 50% of the animals.

## **Amygdala Kindling Model**



This model is used to study the development of epilepsy (epileptogenesis) and to test the efficacy of drugs against focal seizures that can secondarily generalize.

- Procedure:
  - An electrode is surgically implanted into the amygdala of a rodent.
  - A sub-threshold electrical stimulus is repeatedly administered (e.g., once daily).
  - Over time, the seizure severity in response to the stimulus progressively increases, from focal seizures to generalized tonic-clonic seizures. This process is called kindling.
  - Once the animal is fully kindled (consistently exhibiting generalized seizures), the test compound is administered to assess its ability to block the kindled seizures.
- Endpoint: A reduction in seizure severity score or afterdischarge duration.

#### Conclusion

**JNJ-26489112** presents a distinct profile among sulfamide-containing anticonvulsants. Its multi-target mechanism of action, coupled with significantly weaker carbonic anhydrase inhibition compared to topiramate, zonisamide, and sultiame, suggests a potential for a favorable side-effect profile, particularly concerning metabolic acidosis and nephrolithiasis. Preclinical data indicate broad-spectrum anticonvulsant activity, and early clinical findings in photosensitive epilepsy are promising. Further comparative studies with robust quantitative data are necessary to fully elucidate the therapeutic potential of **JNJ-26489112** relative to existing sulfamide-containing anticonvulsants. The information and experimental frameworks provided in this guide are intended to facilitate such ongoing research and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. JNJ-26489112 Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
- 4. JNJ-26489112|JNJ26489112 [dcchemicals.com]
- 5. What is the mechanism of Topiramate? [synapse.patsnap.com]
- 6. Topiramate as an inhibitor of carbonic anhydrase isoenzymes PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topiramate Wikipedia [en.wikipedia.org]
- 8. Effect of topiramate on acid—base balance: extent, mechanism and effects PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of zonisamide on human carbonic anhydrase in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Carbonic Anhydrase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. What is the mechanism of Sultiame? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Topiramate: preclinical evaluation of structurally novel anticonvulsant PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Carbonic anhydrase inhibitors. Interaction of the antiepileptic drug sulthiame with twelve mammalian isoforms: kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Sultiame Wikipedia [en.wikipedia.org]
- 21. Evaluation of JNJ-26489112 in patients with photosensitive epilepsy: a placebo-controlled, exploratory study PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sulthiame The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]
- 23. Zonisamide StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]



- 24. Pharmacokinetics and metabolism of topiramate PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. go.drugbank.com [go.drugbank.com]
- 26. go.drugbank.com [go.drugbank.com]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to JNJ-26489112 and Other Sulfamide-Containing Anticonvulsants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673008#jnj-26489112-vs-other-sulfamidecontaining-anticonvulsants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com